(5S)-5-Ethyl-5-methylimidazolidine-2,4-dione, also known as 5-ethyl-5-methylhydantoin, is a compound classified under the hydantoin family. Hydantoins are heterocyclic compounds notable for their diverse biological activities and applications in medicinal chemistry. This specific compound has garnered interest due to its potential therapeutic properties, particularly in the fields of oncology and virology.
The compound can be sourced from various chemical databases and publications, including PubChem and the National Institute of Standards and Technology (NIST). Its CAS Registry Number is 16820-12-5, which facilitates its identification in scientific literature and regulatory documents
(5S)-5-Ethyl-5-methylimidazolidine-2,4-dione falls under the category of hydantoins, which are characterized by a five-membered ring structure containing two carbonyl groups. This compound is also classified as an imidazolidinedione due to its structural features, which include both nitrogen and carbon atoms in the ring system.
The synthesis of (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione can be achieved through several methods:
The molecular formula for (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione is , indicating it contains six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
(5S)-5-Ethyl-5-methylimidazolidine-2,4-dione can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione primarily involves its interaction with biological targets that lead to therapeutic effects. For instance, studies indicate that derivatives of this compound exhibit anti-tumor activity by inhibiting protein biosynthesis, which is crucial for cancer cell proliferation .
The inhibition of protein synthesis occurs through the interference with ribosomal function or by affecting transcription factors involved in gene expression.
Relevant data regarding solubility and stability are critical for practical applications in pharmaceuticals and research settings
(5S)-5-Ethyl-5-methylimidazolidine-2,4-dione has several significant applications:
The synthetic chemistry of hydantoins has evolved significantly since Adolf von Baeyer's isolation of the parent compound in 1861 through hydrogenation of allantoin [6]. Early methodologies centered on condensation reactions, with Friedrich Urech's 1873 synthesis of 5-methylhydantoin from alanine sulfate and potassium cyanate establishing a fundamental approach that would later be adapted for 5,5-disubstituted variants like (5S)-5-ethyl-5-methylimidazolidine-2,4-dione [6]. The Bucherer-Bergs reaction (developed in the early 20th century) emerged as a pivotal advancement, enabling the conversion of ketones or aldehydes via cyanohydrin intermediates into racemic 5,5-disubstituted hydantoins under mild conditions using ammonium carbonate [6]. This method proved particularly valuable for synthesizing sterically congested quaternary center-containing hydantoins, though with limited stereocontrol.
The mid-20th century witnessed refinement in cyclocondensation techniques using α-amino acid precursors. Wagner and Baizer's 1940 synthesis of 5,5-dimethylhydantoin demonstrated the efficacy of this approach, which was subsequently extended to ethyl-methyl substituted analogs [6]. Contemporary methodologies have dramatically shifted toward sustainability and precision. Mechanochemical synthesis via ball milling, exemplified by Konnert et al.'s work, eliminates solvent requirements while improving yields of 3,5-disubstituted hydantoins [3]. Continuous flow systems have further revolutionized hydantoin production, enhancing reaction control and scalability for compounds like (5S)-5-ethyl-5-methylimidazolidine-2,4-dione while minimizing byproduct formation [3] [6].
The asymmetric synthesis of chiral hydantoins demands precise stereocontrol at the C5 position, a challenge addressed through several innovative strategies:
Chiral Auxiliary-Mediated Cyclization: Optically pure α-amino amides, when treated with triphosgene, undergo stereospecific cyclization to yield enantiomerically enriched hydantoins without racemization. This approach contrasts with 1,1'-carbonyldiimidazole (CDI)-mediated cyclizations, where imidazole carbamate intermediates promote stereochemical scrambling [3]. Chen et al. demonstrated the efficacy of sodium hydride-induced cyclization of chiral ureas, achieving (5S)-5-ethyl-5-methylimidazolidine-2,4-dione analogs with >98% enantiomeric excess (ee) [3].
Enzymatic Resolution: Hydantoinase enzymes selectively hydrolyze one enantiomer from racemic mixtures of 5-monosubstituted hydantoins, though application to 5,5-disubstituted variants like (5S)-5-ethyl-5-methylimidazolidine-2,4-dione remains challenging due to steric constraints. Immobilized enzyme systems have improved efficiency, achieving 99% ee for specific analogs under optimized conditions [3].
Chiral Catalyst Systems: Asymmetric phase-transfer catalysts enable enantioselective alkylation of hydantoin glycine Schiff bases, constructing the C5 quaternary center with high stereoselectivity. Cinchona alkaloid-derived catalysts afford (S)-enantiomers with up to 92% ee [9].
Table 1: Stereoselective Synthesis Methods for 5,5-Disubstituted Hydantoins
Method | Chiral Inductor | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Chiral Urea Cyclization | Optically pure α-amino acid | 75-90 | >98 | No racemization |
Enzymatic Resolution | Hydantoinase | 40-60 | 99 | Biocompatibility |
Phase-Transfer Catalysis | Cinchona alkaloids | 65-85 | 88-92 | Broad substrate scope |
β-Lactam Amidolysis | Chiral β-lactam precursors | 70-82 | >95 | Access to 3,5-disubstituted derivatives |
The formation of (5S)-5-ethyl-5-methylimidazolidine-2,4-dione from α-amino carbonyl precursors proceeds through meticulously orchestrated reaction pathways:
Three-Component Mechanism: A contemporary synthesis involves ethyl pyruvate, p-anisidine, and phenyl isocyanate reacting under basic conditions (NaOH/CHCl₃) to form hydantoins with tetrasubstituted stereocenters [9]. Mechanistic studies reveal two convergent pathways:
Bucherer-Bergs Mechanism: For ketone precursors like 2-pentanone, the reaction with KCN/(NH₄)₂CO₃ proceeds via cyanohydrin intermediate formation. The cyanohydrin undergoes carbonyl attack by ammonium to form an aminonitrile, which cyclizes upon reaction with the second carbonyl, ultimately yielding the racemic hydantoin after tautomerization [6]. Acidic or basic conditions can influence the rate-determining step—cyanohydrin formation under acidic conditions, while cyclization dominates under basic conditions.
β-Lactam Ring Expansion: Base-assisted intramolecular amidolysis of C-3 functionalized β-lactams provides access to 3,5-disubstituted hydantoins. Sodium methoxide promotes β-lactam ring cleavage, followed by recyclization via nucleophilic attack of the amide nitrogen on the carbamate carbonyl, constructing the hydantoin framework [3].
Table 2: Cyclocondensation Routes to 5,5-Disubstituted Hydantoins
Precursor Type | Reagents/Conditions | Key Intermediate | Yield Range (%) |
---|---|---|---|
α-Amino Esters | NaHCO₃/DMF, 25°C, 12h | Ureido acid | 75-82 |
β-Keto Esters | (NH₄)₂CO₃/KCN, EtOH/H₂O, reflux | Cyanohydrin | 60-75 |
Ketones | (NH₄)₂CO₃, 60°C, 24h | Aminonitrile | 55-70 |
Enamines/Isocyanates | NaOH/CHCl₃, reflux, 12h | Carbamoyl enamine | 80-88 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7